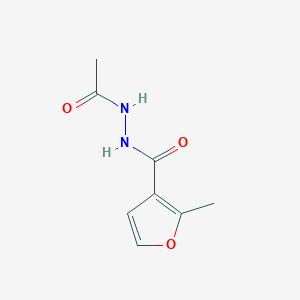

N'-acetyl-2-methylfuran-3-carbohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

N//'-acetyl-2-methylfuran-3-carbohydrazide |

InChI |

InChI=1S/C8H10N2O3/c1-5-7(3-4-13-5)8(12)10-9-6(2)11/h3-4H,1-2H3,(H,9,11)(H,10,12) |

InChI Key |

SWDONBWHGWCJFQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CO1)C(=O)NNC(=O)C |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NNC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for N Acetyl 2 Methylfuran 3 Carbohydrazide and Analogues

Precursor Synthesis and Furan (B31954) Ring Functionalization

The foundational step in synthesizing N'-acetyl-2-methylfuran-3-carbohydrazide is the creation of a suitably substituted furan ring, specifically 2-methylfuran-3-carboxylic acid or its derivatives. The introduction of substituents at the 3-position of the furan ring requires specific synthetic strategies, as direct electrophilic aromatic substitution typically favors the 2- and 5-positions. researchgate.net

Synthesis of 2-Methylfuran-3-carboxylic Acid Derivatives

The synthesis of 2-methylfuran-3-carboxylic acid (IUPAC name: 2-methyl-3-furoic acid) is a critical starting point. matrix-fine-chemicals.com Various methods have been developed for the synthesis of furan-3-carboxylic acid derivatives. One approach involves the aromatization of a 4-trichloroacetyl-2,3-dihydrofuran intermediate, followed by nucleophilic displacement of the trichloromethyl group. researchgate.net For instance, the hydrolysis of 3-trichloroacetylfuran in the presence of sodium hydroxide (B78521) can yield furan-3-carboxylic acid. researchgate.net

Another versatile method for generating polysubstituted furans, including furan-3-carboxylates, involves the reaction of sulfonium (B1226848) acylmethylides with acetylenic esters. rsc.org This method allows for the direct synthesis of structurally diverse furans with various substitution patterns. rsc.org For example, the reaction of specific sulfur ylides with alkyl propynoates can produce alkyl 2-substituted furan-3-carboxylates. rsc.org While these methods provide routes to furan-3-carboxylic acid derivatives, the synthesis of the specific precursor, 2-methylfuran-3-carboxylic acid, often begins from simpler starting materials, the details of which are documented in various patents and chemical literature. google.com

Introduction of the Carbohydrazide (B1668358) Moiety at Furan C3 (e.g., from esters via hydrazinolysis)

Once the 2-methylfuran-3-carboxylic acid or its ester derivative is obtained, the next crucial step is the introduction of the carbohydrazide functional group (-CONHNH2) at the C3 position of the furan ring. A common and effective method for this transformation is the hydrazinolysis of the corresponding ester.

This reaction typically involves heating the furan-3-carboxylate ester with hydrazine (B178648) hydrate (B1144303). The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol moiety and the formation of the desired 2-methylfuran-3-carbohydrazide (B1301015). This method is widely used for the synthesis of various carbohydrazides from their corresponding esters. chemicalbook.comresearchgate.net

For example, a general procedure would involve refluxing a solution of methyl 2-methylfuran-3-carboxylate with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695). Upon completion of the reaction, the product, 2-methylfuran-3-carbohydrazide, can often be isolated by cooling the reaction mixture and collecting the precipitated solid.

Acylation Strategies for the N' Nitrogen

With the 2-methylfuran-3-carbohydrazide in hand, the final key transformation is the selective acylation of the terminal nitrogen (N') of the hydrazide moiety to introduce the acetyl group.

Methods for Selective N'-Acetylation

Selective N'-acetylation of a carbohydrazide can be achieved under various conditions. A straightforward method involves the reaction of the carbohydrazide with acetic acid. nih.gov For instance, heating the carbohydrazide in refluxing acetic acid can lead to the formation of the N'-acetyl derivative. nih.gov After the reaction, pouring the mixture into water often results in the precipitation of the acetylated product, which can then be purified by recrystallization. nih.gov

Alternatively, other acetylating agents like acetic anhydride (B1165640) can be used, sometimes in the presence of a catalyst or in specific solvent systems to control the regioselectivity of the acetylation. researchgate.netnih.gov The choice of reagent and reaction conditions is crucial to prevent side reactions, such as the formation of di-acetylated products or cyclized structures like oxadiazoles.

Multi-Step Synthetic Sequences and Yield Optimization

The following table outlines a plausible multi-step synthesis with hypothetical yields for each step, illustrating the importance of optimization:

| Step | Reaction | Reactants | Product | Hypothetical Yield (%) |

| 1 | Esterification | 2-Methylfuran-3-carboxylic acid, Methanol | Methyl 2-methylfuran-3-carboxylate | 90 |

| 2 | Hydrazinolysis | Methyl 2-methylfuran-3-carboxylate, Hydrazine hydrate | 2-Methylfuran-3-carbohydrazide | 85 |

| 3 | N'-Acetylation | 2-Methylfuran-3-carbohydrazide, Acetic acid | This compound | 80 |

| Overall | 61.2 |

This table presents a hypothetical synthetic route and yields for illustrative purposes.

Yield optimization would involve a careful study of reaction parameters such as temperature, reaction time, stoichiometry of reactants, and the choice of catalysts and solvents for each step to maximize the conversion to the desired product and minimize the formation of byproducts.

Green Chemistry Approaches in Furan-Carbohydrazide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of furan-based compounds to develop more environmentally benign processes. rsc.org While specific green chemistry protocols for this compound are not extensively documented, general strategies in furan and carbohydrazide synthesis can be adapted.

For the synthesis of furan derivatives, eco-friendly, one-step routes for the preparation of bio-based monomers from furan precursors have been developed. rsc.orgresearchgate.net These approaches often focus on using renewable starting materials and minimizing the use of hazardous reagents and solvents.

In the context of carbohydrazide synthesis, research has been conducted on producing carbohydrazide itself through greener routes, for example, by reacting dimethyl carbonate with hydrazine. indexcopernicus.comchemicalbook.com Such methods aim to replace more hazardous reagents and reduce environmental impact.

Applying these principles to the synthesis of this compound could involve:

Utilizing bio-based starting materials for the furan ring synthesis.

Employing solvent-free reaction conditions or using greener solvents like water or ethanol where feasible.

Using catalytic methods to improve reaction efficiency and reduce waste.

Optimizing energy consumption by using lower reaction temperatures or alternative energy sources like microwave irradiation. rsc.org

Chemical Transformations and Derivatization Studies of N Acetyl 2 Methylfuran 3 Carbohydrazide Scaffold

Reactions at the Hydrazide Moiety

The hydrazide functional group (-CONHNHCOCH₃) is the most reactive part of the molecule for derivatization. It contains a nucleophilic terminal nitrogen atom and active protons that can participate in various condensation and substitution reactions.

N'-acetyl-2-methylfuran-3-carbohydrazide can readily react with a variety of aldehydes and ketones in a condensation reaction to form N'-acylhydrazones, which are a class of Schiff bases. evitachem.comkspublisher.com This reaction typically involves the nucleophilic attack of the terminal amino group of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. libretexts.org The reaction is often catalyzed by a small amount of acid and may be carried out in a suitable solvent like ethanol (B145695). evitachem.commdpi.comajgreenchem.com

The formation of these hydrazones is a crucial first step for further synthetic modifications, particularly for creating heterocyclic systems. The general reaction proceeds as follows:

This compound + R-CHO/R₂-CO → (E/Z)-N'-(alkylidene/arylidene)-2-methylfuran-3-carbohydrazide + H₂O

The resulting hydrazone products feature an azomethine moiety (-N=CH-) and are often stable, crystalline solids. mdpi.com Studies on analogous furan (B31954) carbohydrazide (B1668358) structures demonstrate successful condensation with a wide range of aromatic and heterocyclic aldehydes. mdpi.comscirp.org

Table 1: Examples of Hydrazone (Schiff Base) Formation from Furan Carbohydrazide Analogues This table presents analogous reactions reported for similar carbohydrazide scaffolds, demonstrating the potential reactivity of this compound.

| Carbohydrazide Reactant | Aldehyde/Ketone Reactant | Resulting Product Class | Reference |

|---|---|---|---|

| 5-(1,2,3,4-Tetrahydroxybutyl)-2-methylfuran-3-carbohydrazide | Acetophenone | N'-(1-phenylethylidene)furan-3-carbohydrazide derivative | nih.gov |

| 5-Bromofuran-2-carbohydrazide | Isatin (a cyclic ketone) | 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | mdpi.com |

| 2-Methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide | Various aromatic aldehydes | N'-(arylidene)-2-methyl-5-(1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide | mdpi.com |

| Cyanoacetylhydrazine | Furan-2-aldehyde | 2-Cyano-N'-(furan-2-ylmethylene)acetohydrazide | scirp.org |

The this compound scaffold is a valuable precursor for the synthesis of various five-membered heterocyclic rings through cyclocondensation reactions. These reactions often utilize the corresponding hydrazone derivatives as intermediates.

Formation of 1,3,4-Thiadiazoles: Substituted 1,3,4-thiadiazoles can be synthesized from carbohydrazides. One common pathway involves the conversion of the carbohydrazide to a thiosemicarbazide (B42300) by reacting it with an isothiocyanate. The resulting thiosemicarbazide can then undergo intramolecular cyclization, typically under acidic conditions with dehydration, to yield the 1,3,4-thiadiazole (B1197879) ring. nih.gov Another approach involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base. nih.gov In related work, thiosemicarbazone derivatives, prepared from the condensation of formyl-furan precursors with thiosemicarbazide, were cyclized using acetic anhydride (B1165640) to afford 4,5-dihydro-1,3,4-thiadiazolyl derivatives. nih.govnih.gov Various reagents, including Lawesson's reagent, can also be used to construct the 1,3,4-thiadiazole ring from N,N'-diacylhydrazines. organic-chemistry.org

Formation of 1,2,3,4-Oxathiadiazoles: The synthesis of 1,2,3,4-oxathiadiazoles from furan carbohydrazide derivatives has been documented. nih.govnih.gov In a specific study, aldehyde derivatives of a furan carbohydrazide were first condensed with p-tosylhydrazine to produce the corresponding p-tosylhydrazone intermediates. Subsequent cyclization of these p-tosylhydrazones with acetic anhydride resulted in the formation of 1,2,3,4-oxathiadiazole rings. nih.govnih.gov

Formation of 1,3,4-Oxadiazoles: Although not explicitly listed in the outline, a closely related and common transformation is the synthesis of 1,3,4-oxadiazoles. Hydrazide-hydrazones can be cyclized with acetic anhydride to yield 3-acetyl-1,3,4-oxadiazoline derivatives. mdpi.com Oxidative cyclization of hydrazones, using reagents like chloramine-T, is also an effective method to produce 1,3,4-oxadiazoles. mdpi.com

Table 2: Examples of Cyclocondensation Reactions from Furan Carbohydrazide Analogues

| Starting Material Type | Key Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|

| Thiosemicarbazone of a furan aldehyde | Acetic Anhydride | 4,5-Dihydro-1,3,4-thiadiazole | nih.govnih.gov |

| p-Tosylhydrazone of a furan aldehyde | Acetic Anhydride | 1,2,3,4-Oxathiadiazole | nih.govnih.gov |

| Hydrazide-hydrazone | Acetic Anhydride | 3-Acetyl-1,3,4-oxadiazoline | mdpi.com |

The terminal primary amine of the hydrazide moiety can undergo further acylation or reaction with isocyanates.

Amidation: The -NH₂ group can be acylated by reacting it with an activated carboxylic acid or an acyl chloride. Detailed studies on the amidation of structurally similar N-acetyl amino acids have shown that peptide coupling reagents, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), can facilitate this transformation in the presence of a base. mdpi.com This would result in a diacyl- or triacylhydrazine derivative, further increasing the complexity of the molecule.

Ureation: Reaction of the hydrazide with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) would lead to the formation of semicarbazide (B1199961) (urea) or thiosemicarbazide (thiourea) derivatives, respectively. Research on related hydrazine (B178648) carboxamides has demonstrated that reaction with substituted isothiocyanates readily yields the corresponding thiourea (B124793) derivatives. nih.gov These products can be valuable intermediates for further cyclization reactions.

Modifications of the Furan Ring System

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, as well as ring-opening under certain conditions.

The furan ring in this compound has two available positions for substitution: C4 and C5. The electronic properties of the existing methyl group (electron-donating) at C2 and the carbohydrazide group (electron-withdrawing) at C3 will influence the regioselectivity of electrophilic substitution reactions. In 2,3-disubstituted furans, the C5 position is generally the most activated site for electrophilic attack.

While specific substitution studies on this compound are not widely reported, analogous chemistry suggests that reactions such as halogenation, nitration, or Friedel-Crafts acylation could be possible. For instance, the synthesis of 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide demonstrates that bromination of a furan carbohydrazide scaffold is feasible. mdpi.com Furthermore, protocols for the electrophilic cyclization to form 3-thiomethyl-substituted benzofurans indicate that substitution at the position adjacent to a carbonyl-linked substituent can be achieved. rsc.org

The furan nucleus is known to be sensitive to cleavage, particularly under strong acidic conditions. nih.gov This ring-opening reaction can be a significant side reaction during other synthetic transformations or can be used intentionally to produce acyclic dicarbonyl compounds. nih.govrsc.org The presence of water and the nature of the acidic catalyst can be determining factors in promoting furan ring-opening. nih.gov For instance, the polymerization of furfuryl alcohol, a related furan derivative, is often accompanied by the ring opening to yield levulinic acid structures. nih.gov This reactivity suggests that harsh acidic conditions should be avoided if the integrity of the furan ring in this compound is to be maintained.

Palladium-Catalyzed Coupling Reactions for Extended Conjugation (e.g., Suzuki cross-coupling)

The strategic extension of conjugated systems in heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. For the this compound core, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile methodology for the introduction of aryl or heteroaryl substituents. This approach allows for the synthesis of novel derivatives with tailored electronic and photophysical properties, which can be pivotal for enhancing biological activity or for the development of new functional materials.

While direct Suzuki-Miyaura coupling on the this compound itself is not extensively documented, a highly plausible and efficient synthetic strategy involves the coupling of a suitable precursor, followed by the elaboration of the carbohydrazide moiety. A common and effective approach commences with a halogenated derivative of a 2-methylfuran-3-carboxylate ester. For instance, ethyl 5-bromo-2-methylfuran-3-carboxylate serves as an excellent starting platform. The bromo substituent at the 5-position of the furan ring is amenable to oxidative addition to a palladium(0) catalyst, initiating the Suzuki-Miyaura catalytic cycle.

The general reaction scheme involves the coupling of the brominated furan precursor with a variety of aryl- or heteroarylboronic acids in the presence of a palladium catalyst, a suitable base, and an appropriate solvent system. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. Systems employing palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly utilized as catalyst precursors. The use of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky biarylphosphine ligands, can significantly enhance the catalytic activity and stability. nih.gov The base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or a phosphate (B84403) such as potassium phosphate (K₃PO₄), is essential for the transmetalation step. researchgate.net A mixture of solvents, often a combination of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water, is frequently employed to facilitate the dissolution of both the organic and inorganic reagents. researchgate.net

Following the successful cross-coupling to yield the 5-aryl-2-methylfuran-3-carboxylate, the final this compound scaffold is elaborated through a two-step sequence. First, the ethyl ester is converted to the corresponding carbohydrazide by treatment with hydrazine hydrate (B1144303). Subsequently, the resulting hydrazide is acetylated, typically using acetic anhydride or acetyl chloride, to afford the target molecule with an extended conjugated system.

The scope of the Suzuki-Miyaura coupling for the arylation of the 2-methylfuran-3-carboxylate core is broad, allowing for the introduction of a diverse array of substituents. The electronic and steric properties of the arylboronic acid can influence the reaction efficiency. Generally, electron-rich and sterically unhindered arylboronic acids tend to provide higher yields. However, with appropriate optimization of the reaction conditions, a wide range of functionalized aryl groups can be successfully installed.

The research findings for representative Suzuki-Miyaura cross-coupling reactions on a model ethyl 5-bromo-2-methylfuran-3-carboxylate substrate are summarized in the interactive table below.

Interactive Data Table: Suzuki-Miyaura Coupling of Ethyl 5-bromo-2-methylfuran-3-carboxylate with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 10 | 92 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 14 | 78 |

| 4 | 3-Nitrophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 75 |

| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |

| 6 | Naphthalen-2-ylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 80 |

This strategic application of palladium-catalyzed Suzuki-Miyaura cross-coupling provides a robust and modular route to a diverse library of this compound derivatives with extended conjugation, opening avenues for further investigation into their chemical and biological properties.

Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Structural Characterization (e.g., NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the furan (B31954) ring protons, the methyl group protons, the acetyl group protons, and the two N-H protons of the hydrazide linkage. The furan ring protons would appear in the aromatic region, with their chemical shifts and coupling constants being characteristic of a 2,3-disubstituted furan. The methyl protons on the furan ring would likely appear as a singlet in the upfield region. The acetyl methyl protons would also present as a singlet. The two N-H protons are expected to be observed as distinct singlets in the downfield region, often broadened due to quadrupole effects and chemical exchange. For similar N'-acetylhydrazide structures, the N-H proton of the acetyl group is typically observed at a downfield chemical shift, potentially in the range of δ 9.0–10.0 ppm. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum would provide evidence for all eight carbon atoms in the molecule. The two carbonyl carbons of the carbohydrazide (B1668358) and acetyl groups are expected to resonate at the most downfield shifts. The furan ring carbons would appear in the aromatic region, with their specific shifts influenced by the electron-donating methyl group and the electron-withdrawing carbohydrazide substituent. The methyl carbons from both the furan ring and the acetyl group would be found at the most upfield positions.

A recent study on (E)-3-(furan-2-yl) acrylohydrazide derivatives provides comparative ¹³C NMR data. In these related compounds, the carbonyl carbon of the hydrazide appears around δ 161-162 ppm. peerj.com

Infrared (IR) Spectroscopy:

The IR spectrum of N'-acetyl-2-methylfuran-3-carbohydrazide is anticipated to exhibit characteristic absorption bands for its functional groups. Strong absorption bands corresponding to the C=O stretching vibrations of the amide and hydrazide carbonyl groups are expected in the region of 1650–1680 cm⁻¹. researchgate.net The N-H stretching vibrations of the hydrazide moiety would likely appear as one or two bands in the region of 3200–3400 cm⁻¹. The C-H stretching vibrations of the furan ring and the methyl groups would be observed around 2800–3100 cm⁻¹. Additionally, C-O-C stretching of the furan ring would be present. For a related compound, N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, N-H stretching bands were observed at 3278 and 3227 cm⁻¹, and carbonyl stretching was seen at 1652 cm⁻¹. researchgate.net

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would confirm the molecular formula C₈H₁₀N₂O₃, corresponding to a molecular weight of 182.18 g/mol . The fragmentation pattern would likely involve the cleavage of the amide and hydrazide bonds, as well as the loss of small molecules such as CO and fragments from the furan ring, providing further structural confirmation.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Predicted Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Furan-H | Aromatic region |

| CH₃ (furan) | Upfield singlet | |

| CH₃ (acetyl) | Upfield singlet | |

| N-H (hydrazide) | Downfield broad singlets | |

| N-H (acetyl) | ~ δ 9.0–10.0 ppm | |

| ¹³C NMR | C=O (carbohydrazide) | Downfield |

| C=O (acetyl) | Downfield | |

| Furan-C | Aromatic region | |

| CH₃ (furan) | Upfield | |

| CH₃ (acetyl) | Upfield | |

| IR Spectroscopy | N-H stretch | 3200–3400 cm⁻¹ |

| C-H stretch | 2800–3100 cm⁻¹ | |

| C=O stretch | 1650–1680 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | 182.18 |

X-ray Crystallography and Solid-State Structural Analysis

To date, the single-crystal X-ray structure of this compound has not been reported in the scientific literature. However, analysis of closely related crystal structures, such as that of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, can provide valuable insights into the likely solid-state conformation and intermolecular interactions. nih.govresearchgate.neteurjchem.com

In the solid state, it is anticipated that this compound would adopt a largely planar conformation, particularly with respect to the furan ring and the amide functionalities, to maximize electronic conjugation. The planarity of the furan ring is a common feature in such structures. researchgate.net

Intermolecular hydrogen bonding is expected to play a significant role in the crystal packing. The N-H groups of the hydrazide moiety are excellent hydrogen bond donors, while the carbonyl oxygens are effective hydrogen bond acceptors. It is highly probable that the molecules would form extended networks of N-H···O hydrogen bonds, creating a stable supramolecular architecture. Such interactions are a defining feature in the crystal structures of many acylhydrazone derivatives. researchgate.net

For instance, the crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide reveals intermolecular N-H···O hydrogen bonding interactions that dictate its solid-state assembly. researchgate.netnih.gov Similarly, the crystal structure of N'-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide is stabilized by N—H⋯O and N—H⋯N hydrogen bonds. peerj.com

Conformational Preferences and Rotational Isomerism

The conformational landscape of this compound is primarily governed by rotation around the C-C, C-N, and N-N single bonds. Of particular interest is the rotational isomerism around the amide C-N bond and the N-N bond of the hydrazide.

Theoretical studies using Density Functional Theory (DFT) on this compound suggest that the furan ring adopts a planar conformation, with the substituents at the C2 and C3 positions oriented to minimize steric hindrance. researchgate.net These calculations also indicate that there is restricted rotation around the N-N bond of the hydrazide.

The conformational preferences of acylhydrazones are a subject of considerable research. researchgate.netnih.govnih.gov For the amide bond within the N'-acetyl group, both synperiplanar (cis) and antiperiplanar (trans) conformations are possible. The antiperiplanar conformation is often found to be the most stable for related N-acylhydrazone derivatives. nih.gov Furthermore, rotation around the N-N bond leads to different spatial arrangements of the furan ring and the acetyl group. DFT calculations on this compound have suggested a preference for the s-trans conformation, where the two carbonyl groups are oriented away from each other. researchgate.net

Recent work on (E)-3-(furan-2-yl) acrylohydrazide derivatives has shown that these molecules can exist as a mixture of synperiplanar and antiperiplanar conformers in solution, as evidenced by NMR spectroscopy. peerj.com The relative populations of these conformers can be influenced by the solvent and the nature of the substituents. peerj.com This highlights the dynamic conformational behavior that is likely also characteristic of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to investigating the electronic structure of molecules. DFT, using functionals like B3LYP, has been widely applied to study furan (B31954) derivatives, providing a balance between computational cost and accuracy. manchester.ac.uk These calculations are crucial for understanding the molecule's geometry, stability, and electronic behavior.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization, a process that calculates the molecular structure corresponding to the lowest energy state on the potential energy surface. For furan carbohydrazide (B1668358) derivatives, DFT calculations, often with the B3LYP functional and a basis set like 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. manchester.ac.ukresearchgate.net The optimized geometry reveals that molecules in this class are nearly planar, though some torsion can occur between the furan ring and the carbohydrazide side chain. nih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for N'-acetyl-2-methylfuran-3-carbohydrazide

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C=O (hydrazide) | 1.21 - 1.23 |

| C-N (hydrazide) | 1.35 - 1.39 | |

| N-N | 1.35 - 1.37 | |

| C-O (furan) | 1.36 - 1.44 | |

| C=C (furan) | 1.34 - 1.37 | |

| **Bond Angles (°) ** | O=C-N | 123 - 124 |

| C-N-N | 120 - 121 |

Note: These are typical ranges based on computational studies of similar furan and carbohydrazide structures. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For similar carbohydrazide compounds, the HOMO-LUMO gap has been calculated to be around 3.62 eV. researchgate.net

Table 2: Calculated FMO Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.212 |

| LUMO Energy | -2.047 |

| Energy Gap (ΔE) | 3.165 |

Note: Values are based on DFT/B3LYP/6-311G(d,p) calculations for analogous structures. nih.gov

The distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attacks, respectively. In furan derivatives, the HOMO is often localized over the furan ring, while the LUMO may be distributed across the entire molecule, including the carbohydrazide moiety.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net In this compound, the negative potential is expected to be concentrated around the oxygen atoms of the carbonyl groups and the furan ring, making these areas attractive to electrophiles. The hydrogen atoms of the N-H groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility, stability, and interactions of a molecule like this compound. nih.gov These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution, and how its shape can change due to thermal fluctuations. This can reveal the accessible conformations and the energy barriers between them.

In Silico Prediction of Reactivity Sites (e.g., using ALIE, ELF, LOL, RDG, Fukui functions)

To gain a more quantitative understanding of reactivity, various computational descriptors can be calculated. Fukui functions, derived from DFT, are particularly useful for identifying which atoms in a molecule are most likely to undergo electrophilic, nucleophilic, or radical attack. mdpi.com The Fukui function f(r) indicates the change in electron density at a specific point when an electron is added to or removed from the molecule.

f+(r) : Predicts sites for nucleophilic attack.

f-(r) : Predicts sites for electrophilic attack.

f0(r) : Predicts sites for radical attack.

For carbohydrazide derivatives, Fukui functions have been used to explain intermolecular interactions. manchester.ac.uk It is important to note that Fukui functions can sometimes yield negative values, which can be related to the presence of electron-withdrawing groups and nodes in the wave function. mdpi.com

Table 3: Hypothetical Condensed Fukui Function Values for Selected Atoms

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| O (furan) | 0.05 | 0.12 |

| C (carbonyl, hydrazide) | 0.15 | 0.03 |

| N (hydrazide) | 0.08 | 0.09 |

| O (carbonyl, acetyl) | 0.04 | 0.14 |

Note: These values are illustrative and represent expected trends for the given atomic sites.

Solvation Effects and Computational Solvatochromism Studies

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the electronic structure and properties of the solute. researchgate.net These studies can predict how factors like solvent polarity affect molecular geometry, electronic spectra (UV-Vis), and reaction pathways. For instance, computational studies on similar compounds have shown that vibrational bands can shift depending on the dielectric continuum of the solvent used. manchester.ac.uk This is due to the stabilization of the ground and excited states of the molecule by the solvent. Computational solvatochromism studies can predict the shift in UV-Vis absorption maxima in different solvents, providing insights into the nature of electronic transitions.

Mechanistic Investigations of Biochemical and Biological Interactions

Cellular Pathway Modulation Studies (e.g., cell viability, colony formation)

Studies into the biochemical and biological interactions of furan-based carbohydrazide (B1668358) derivatives have provided insights into their potential as modulators of cellular pathways, particularly concerning cell viability. While specific studies on N'-acetyl-2-methylfuran-3-carbohydrazide are not detailed in the reviewed literature, research on structurally related furan (B31954) carbohydrazide derivatives offers valuable data on their cytotoxic effects against cancer cell lines.

Detailed Research Findings

Investigations into a series of novel carbohydrazide derivatives incorporating a furan moiety have demonstrated their potential to decrease the viability of cancer cells. dergipark.org.trresearchgate.net One such study focused on the anticancer activity of these compounds on A549 human lung cancer cells and compared their effects on normal BJ fibroblast cells to assess selectivity. dergipark.org.trresearchgate.net The primary method used to evaluate cell viability was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

The results from this research indicated that several of the synthesized furan carbohydrazide derivatives exhibited cytotoxic activity against the A549 lung cancer cell line. dergipark.org.trresearchgate.net The potency of these compounds, represented by their half-maximal inhibitory concentration (IC50) values, varied, with some derivatives showing significant anticancer effects. dergipark.org.trresearchgate.net For instance, one of the more potent compounds in the series demonstrated a significant reduction in the viability of A549 cells, while exhibiting lower cytotoxicity towards the normal BJ fibroblast cells, suggesting a degree of selectivity for cancer cells. dergipark.org.trresearchgate.net

The cytotoxic effects of these compounds are a key indicator of their potential to modulate cellular pathways leading to cell death. However, the reviewed literature did not provide specific data from colony formation assays for this class of furan carbohydrazide derivatives. Colony formation assays are instrumental in determining the long-term proliferative capacity of cells after treatment with a compound and would be a valuable addition to future studies to further elucidate the anticancer potential of these molecules.

The following data table summarizes the cytotoxic activity of a selection of synthesized furan carbohydrazide derivatives against A549 and BJ cell lines after a 24-hour incubation period.

Cytotoxic Activity of Furan Carbohydrazide Derivatives

| Compound | A549 IC50 (µM) | BJ IC50 (µM) |

|---|---|---|

| Compound 3c | Data not specified | <400 |

| Compound 3e | 43.38 | Data not specified |

| Compound 3g | Not cytotoxic |

Structure Activity Relationship Sar of N Acetyl 2 Methylfuran 3 Carbohydrazide Derivatives

Impact of Substituent Variations on Biochemical Efficacy

The biochemical efficacy of derivatives based on the N'-acetyl-2-methylfuran-3-carbohydrazide structure is highly dependent on the nature and position of various substituents. Alterations to the molecule can significantly affect its interaction with target enzymes or receptors, thereby modulating its biological effect. Research into related furan-hydrazide and diacylhydrazine structures provides critical insights into how these variations can be strategically employed to enhance desired activities, such as antimicrobial or insecticidal properties. nih.govmdpi.com

The furan (B31954) ring is an electron-rich aromatic system that is a common scaffold in bioactive compounds. ijabbr.com Its substituents can profoundly influence the molecule's electronic distribution, hydrophobicity, and steric profile, which are critical for target binding. Studies on analogous furan-based hydrazones reveal that modifications, particularly at the 5-position of the furan ring, lead to significant variations in biological activity.

For instance, in a series of 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives, the nature of the aryl group at the 5-position of the furan ring was shown to be a key determinant of antifungal activity. researchgate.net The electronic properties of the substituent on this aryl ring directly correlated with the compound's efficacy against various fungal species. The introduction of a 3-nitrophenyl group at the furan's 5-position resulted in the most promising antifungal agent against Candida albicans and Fusarium species. researchgate.net This suggests that electron-withdrawing groups in this region can enhance potency. In contrast, substituting with a 4-chloro-2-nitrophenyl group yielded the highest activity against Aspergillus ochraceus, indicating that both electronic and steric factors contribute to target-specific efficacy. researchgate.net

Table 1: Effect of 5-Aryl Substituent on Furan Ring on Antifungal Activity (MIC, µg/mL) of Analogous Hydrazone Derivatives Data sourced from a study on 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives to illustrate the principle of furan ring substitution. researchgate.net

Compound (Substituent at Furan 5-position) Candida albicans (MIC µg/mL) Aspergillus ochraceus (MIC µg/mL) Fusarium solani (MIC µg/mL) Phenyl >100 50 >100 4-Chlorophenyl 100 50 100 3-Nitrophenyl 12.5 25 12.5 4-Nitrophenyl 50 50 50 4-Chloro-2-nitrophenyl 25 12.5 25

The N-acylhydrazone moiety is a well-established pharmacophore known for its diverse biological activities, which are attributable to its hydrogen-bonding capabilities and conformational flexibility. nih.govnih.gov In the context of this compound, both the hydrazide linker and the N'-acetyl group are critical for activity. Modifying the N'-acyl portion is a common strategy to tune the lipophilicity and electronic properties of the molecule.

Studies on a closely related series of diacylhydrazines containing a furan ring have demonstrated the importance of the N'-acyl substituent for insecticidal activity. mdpi.com By keeping one acyl group constant (e.g., a furanoyl moiety) and varying the other (analogous to the N'-acetyl group), researchers have established clear SAR trends. The presence of fluorine on the N'-acyl benzoyl ring was found to be important for activity. mdpi.com Furthermore, weak electron-withdrawing groups tended to enhance insecticidal effects, while strong electron-withdrawing groups or electron-donating groups were less favorable. mdpi.com This highlights a delicate balance of electronic effects required for optimal potency.

Table 2: Influence of N'-Acyl Benzoyl Substituent on Larvicidal Activity of Analogous Furan Diacylhydrazines Data sourced from a study on diacylhydrazine and acylhydrazone derivatives to illustrate the principle of N'-Acyl modification. Activity is shown as % mortality against S. exigua. mdpi.com

Compound (Substituent on N'-Benzoyl Ring) Mortality (%) at 72h Substituent Effect 4-Fluoro 92.3 Weak Electron-Withdrawing 2,4-Difluoro 98.5 Weak Electron-Withdrawing 4-Chloro 94.6 Weak Electron-Withdrawing 4-Bromo 95.2 Weak Electron-Withdrawing 4-Trifluoromethyl 85.7 Strong Electron-Withdrawing 4-Nitro 80.2 Strong Electron-Withdrawing 4-Methoxy 88.1 Electron-Donating

Stereochemical Considerations in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms, can play a decisive role in the biological activity of a molecule. While the parent compound, this compound, is achiral, the introduction of substituents on either the furan ring or the acyl hydrazide moiety can create chiral centers. The resulting enantiomers or diastereomers may exhibit different potencies and efficacies due to stereoselective interactions with chiral biological targets like enzymes and receptors.

For example, research into cycloaddition reactions involving furan has shown that stereoselectivity can be controlled and can arise from unexpected stabilizing interactions, such as CH–π bonds, that favor the formation of one stereoisomer over another. rsc.org Although not directly studying this compound, this work underscores the principle that the 3D geometry of furan-containing structures is critical. Should a chiral center be introduced into a derivative, it is highly probable that the biological target will preferentially bind to one enantiomer. This differential interaction can lead to one enantiomer being highly active (the eutomer) while the other is significantly less active or inactive (the distomer). Therefore, the synthesis and biological evaluation of individual stereoisomers would be a critical step in the advanced development of any chiral derivative in this class.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. bohrium.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and saving significant resources in the discovery process.

For classes of compounds like furan-containing diacylhydrazines, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) have been successfully applied. bohrium.comsioc-journal.cn In one such study, a robust 3D-QSAR model was developed for a series of diacylhydrazine derivatives with larvicidal activity. sioc-journal.cn The model demonstrated good predictive power, as indicated by its statistical validation parameters. sioc-journal.cn

The CoMFA contour maps generated from the model provided valuable insights into the structural requirements for high activity. The analysis revealed specific regions around the molecule where steric bulk is either favored or disfavored, and other regions where positive or negative electrostatic potential enhances binding to the target. For example, the model might indicate that a bulky, sterically favorable group is preferred at one position, while an electronegative group is beneficial at another. sioc-journal.cn These results are consistent with experimental SAR findings and provide a theoretical framework for designing next-generation compounds with improved efficacy. bohrium.com

Table 3: Statistical Results of a Predictive 3D-QSAR (CoMFA) Model for Analogous Furan-Containing Diacylhydrazines Data sourced from a 3D-QSAR study on diacylhydrazine derivatives containing furan. sioc-journal.cn

Parameter Value Description q² (Cross-validated r²) 0.518 Indicates the internal predictive ability of the model. A value > 0.5 is considered good. r² (Non-cross-validated r²) 0.936 Indicates the goodness of fit of the model to the training set data. Standard Error of Estimate (SEE) 0.156 A measure of the absolute error in the activity predictions. F-value 95.163 Indicates the statistical significance of the model. Number of Components 5 The optimal number of principal components used to build the model.

Advanced Research Applications and Future Perspectives

Design and Synthesis of Novel Carbohydrazide-Based Scaffolds with Tuned Reactivity

The carbohydrazide (B1668358) moiety is a versatile functional group that serves as a cornerstone in the design of innovative molecular scaffolds. Researchers are actively investigating methods to modulate the reactivity of this group to enhance the biological activity and selectivity of resulting compounds. One approach involves the strategic introduction of various substituents onto the carbohydrazide backbone, which can influence the electronic and steric properties of the molecule. For instance, the synthesis of novel benzoxazole carbohydrazide derivatives has demonstrated the potential of using the carbohydrazide as an intermediate for creating a diverse range of acyclic and heterocyclic compounds researchgate.net.

The synthesis of these scaffolds often begins with a core heterocyclic structure, which is then elaborated to include the carbohydrazide functionality. A common synthetic route involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide semanticscholar.orgmdpi.comnih.gov. This intermediate can then be further modified. For example, reaction with isocyanates or isothiocyanates can yield derivatives with potential antitumor activities researchgate.net. The reactivity of the carbohydrazide allows for the construction of various heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are known to possess a wide range of biological activities mdpi.comvjol.info.vn.

Methodological Advancements in Furan-Carbohydrazide Chemistry

Recent years have seen significant progress in the synthetic methodologies applied to furan-containing compounds, which directly impacts the synthesis of furan-carbohydrazide derivatives. Advances in cross-coupling reactions, C-H activation, and multicomponent reactions have enabled more efficient and selective synthesis of functionalized furans nih.gov. These modern synthetic tools allow for the precise installation of substituents on the furan (B31954) ring, which can be crucial for optimizing the biological activity of N'-acetyl-2-methylfuran-3-carbohydrazide analogues.

For instance, the Paal-Knorr synthesis, a classical method for furan synthesis, continues to be refined and adapted for the preparation of complex furan derivatives pharmaguideline.com. Additionally, novel methods for the synthesis of furan derivatives from readily available starting materials, such as monosaccharides, are being explored nih.govresearchgate.netuliege.be. These advancements are expanding the chemical space accessible to researchers and facilitating the creation of diverse libraries of furan-carbohydrazide compounds for screening and development.

The synthesis of the carbohydrazide portion of the molecule has also benefited from methodological improvements. The condensation of carboxylic acid derivatives with hydrazine hydrate remains a robust and widely used method vjol.info.vnrasayanjournal.co.in. However, researchers are continually seeking milder and more efficient reaction conditions to improve yields and reduce the formation of byproducts. The development of new coupling reagents and catalytic systems is contributing to the advancement of carbohydrazide synthesis.

Interactive Table of Methodological Advancements:

| Methodology | Description | Application in Furan-Carbohydrazide Synthesis |

|---|---|---|

| Cross-Coupling Reactions | Formation of carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals. | Functionalization of the furan ring with various substituents to modulate electronic and steric properties. |

| C-H Activation | Direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. | More atom-economical and efficient synthesis of substituted furan derivatives. |

| Multicomponent Reactions | Reactions in which three or more reactants combine in a single synthetic step to form a product that contains portions of all the reactants. | Rapid assembly of complex furan-carbohydrazide scaffolds from simple starting materials. |

Emerging Research Areas for this compound Analogues

The unique structural features of this compound and its analogues make them attractive candidates for exploration in several emerging research areas. The combination of the furan ring, a known pharmacophore present in many bioactive compounds, and the carbohydrazide moiety, a versatile linker and functional group, opens up possibilities for the development of novel therapeutic agents and functional materials.

One promising area of research is the development of new anticancer agents. Carbohydrazide derivatives bearing a furan moiety have demonstrated cytotoxic activity against various cancer cell lines researchgate.net. The ability to readily modify the structure of these compounds allows for the optimization of their anticancer properties and the development of selective inhibitors of cancer-related targets. For example, the introduction of specific substituents on the furan ring or the acetyl group of this compound could enhance its binding affinity to target proteins or enzymes involved in cancer progression.

Another emerging application is in the field of antimicrobial agents. The furan nucleus is a component of several known antibacterial and antifungal drugs nih.gov. By incorporating the carbohydrazide functionality, researchers can create hybrid molecules with the potential for enhanced antimicrobial activity or novel mechanisms of action. The development of new antimicrobial agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens.

Furthermore, the coordination chemistry of carbohydrazide derivatives is an area of growing interest. The nitrogen and oxygen atoms of the carbohydrazide group can act as ligands, forming complexes with various metal ions. These metal complexes may exhibit interesting catalytic, magnetic, or biological properties. The exploration of metal complexes of this compound analogues could lead to the discovery of new catalysts for organic transformations or novel metallodrugs for therapeutic applications.

Finally, the potential of these compounds in materials science is also being considered. The ability of carbohydrazide derivatives to form hydrogen bonds and participate in self-assembly processes could be exploited for the design of new polymers, gels, and other functional materials. The furan ring can also undergo polymerization, offering a route to novel furan-based polymers with unique properties.

Interactive Table of Emerging Research Areas:

| Research Area | Potential Application of this compound Analogues |

|---|---|

| Anticancer Agents | Development of selective inhibitors of cancer-related enzymes or proteins. |

| Antimicrobial Agents | Creation of hybrid molecules with enhanced activity against drug-resistant bacteria and fungi. |

| Coordination Chemistry | Synthesis of metal complexes with catalytic or therapeutic properties. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N'-acetyl-2-methylfuran-3-carbohydrazide derivatives?

- Methodological Answer : A common approach involves refluxing the carbohydrazide precursor (e.g., 2-methylfuran-3-carbohydrazide) with acetic anhydride in ethanol under catalytic acidic conditions. For example, similar compounds like 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide derivatives were synthesized using substituted isatin and ethanol with glacial acetic acid as a catalyst . Purification typically employs recrystallization or column chromatography. Characterization via -NMR, -NMR, and mass spectrometry (e.g., Waters MicroMass ZQ 2000) ensures structural validation .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. For example, 3-methyl-1-benzofuran-2-carbohydrazide structures were resolved using SHELX-97, with refinement parameters like R1 < 0.05 for high accuracy. Cambridge Crystallographic Data Centre (CCDC) deposition (e.g., CCDC 1887945) ensures reproducibility .

Q. What analytical techniques are critical for confirming the purity of synthesized carbohydrazides?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N within ±0.5% of theoretical values) are essential. Thin-layer chromatography (TLC) monitors reaction progress, while HPLC (e.g., C18 columns) quantifies purity. For example, coumarin-carbohydrazide derivatives were validated using these methods .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound derivatives?

- Methodological Answer : AutoDock Vina is preferred for its speed and accuracy. Docking protocols include:

- Preparing ligand (carbohydrazide) and target protein (e.g., α-glucosidase) files in PDBQT format.

- Defining grid boxes around active sites (e.g., 20 ų).

- Running multithreaded simulations (8 CPUs) with exhaustiveness = 20.

- Validating results using binding affinity (ΔG) and RMSD thresholds (<2.0 Å). Competitive inhibition modes, as seen in coumarin-carbohydrazides, can be hypothesized via docking .

Q. How do researchers resolve contradictions in crystallographic data for carbohydrazide derivatives?

- Methodological Answer : Discrepancies (e.g., bond angles, torsion angles) require iterative refinement in SHELXL. For example, adjusting hydrogen atom positions using riding models or applying TWIN/BASF commands for twinned crystals. Validation tools like PLATON or Mercury ensure geometric accuracy. Cross-referencing with spectroscopic data (e.g., NMR coupling constants) resolves ambiguities .

Q. What kinetic models are used to study enzyme inhibition by carbohydrazides?

- Methodological Answer : Lineweaver-Burk plots and Michaelis-Menten kinetics determine inhibition mechanisms. For α-glucosidase inhibitors like 2-oxo-2H-chromen-3-carbohydrazides, competitive inhibition is confirmed by intersecting lines at the y-axis. IC values (e.g., 0.96 µg/mL for compound 3e) are calculated using nonlinear regression in GraphPad Prism .

Q. How can reaction conditions be optimized for microwave-assisted synthesis of carbohydrazides?

- Methodological Answer : Microwave reactors (e.g., CEM Discover) reduce reaction times from hours to minutes. Key parameters:

- Solvent selection (e.g., DMF or ethanol for polar intermediates).

- Temperature (80–120°C) and power (150–300 W).

- Monitoring via in-situ IR or LC-MS. For example, N-substituted benzylidene acetohydrazides were synthesized in 85–92% yields under microwave conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.